molecular formula C14H18N6O3 B2607317 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 577983-78-9

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No.: B2607317
CAS No.: 577983-78-9
M. Wt: 318.337
InChI Key: RDRWRIJZVLRTFF-UHFFFAOYSA-N
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Description

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and nitro groups through nitration and amination reactions. The final step involves the attachment of the ethanolamine moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions.

Scientific Research Applications

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. For example:

Properties

IUPAC Name

2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-8-3-4-10(7-9(8)2)17-13-11(20(22)23)12(15)18-14(19-13)16-5-6-21/h3-4,7,21H,5-6H2,1-2H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWRIJZVLRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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